molecular formula C14H19NO3 B13049025 (2S)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid

(2S)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid

Cat. No.: B13049025
M. Wt: 249.30 g/mol
InChI Key: LTWHQHQKHFUXEW-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid is a chiral amino acid derivative structurally related to L-phenylalanine. Its core structure comprises a propanoic acid backbone with an amino group at the C2 position (S-configuration) and a 4-cyclopentyloxy-substituted phenyl group at the C3 position.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

(2S)-2-amino-3-(4-cyclopentyloxyphenyl)propanoic acid

InChI

InChI=1S/C14H19NO3/c15-13(14(16)17)9-10-5-7-12(8-6-10)18-11-3-1-2-4-11/h5-8,11,13H,1-4,9,15H2,(H,16,17)/t13-/m0/s1

InChI Key

LTWHQHQKHFUXEW-ZDUSSCGKSA-N

Isomeric SMILES

C1CCC(C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-AMINO-3-(4-CYCLOPENTYLOXYPHENYL)PROPANOICACID typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopentyloxybenzaldehyde and a suitable amino acid precursor.

    Formation of Intermediate: The aldehyde group of 4-cyclopentyloxybenzaldehyde is reacted with the amino acid precursor under reductive amination conditions to form an intermediate.

    Cyclization and Resolution: The intermediate undergoes cyclization and chiral resolution to yield the desired (2S)-2-AMINO-3-(4-CYCLOPENTYLOXYPHENYL)PROPANOICACID.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the aromatic ring.

    Reduction: Reduction reactions may target the carboxylic acid group or other functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or sulfonyl chlorides (e.g., SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

    Chemistry: As a chiral building block in asymmetric synthesis.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: As an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (2S)-2-AMINO-3-(4-CYCLOPENTYLOXYPHENYL)PROPANOICACID depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the compound’s intended use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key structural and functional properties of (2S)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid with similar compounds derived from the evidence:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
(2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (Levodopa) 3,4-Dihydroxyphenyl C₉H₁₁NO₄ 197.2 Parkinson’s disease treatment; LAT1 substrate
(S)-2-Amino-3-(4-bromophenyl)propanoic acid 4-Bromophenyl C₉H₁₀BrNO₂ 244.09 Lab reagent; halogenated analog
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid 3-Nitrophenyl C₉H₁₀N₂O₄ 210.19 Research applications; electron-withdrawing substituent
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 4-Hydroxy-3,5-diiodophenyl C₉H₉I₂NO₃ 433.0 (calculated) Lab use; safety protocols for iodine handling
(2S)-2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride 4-Hydroxy-3-methoxyphenyl C₁₀H₁₄ClNO₄ 255.68 Synthetic intermediate; polar substituent
(2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride 4-Phenyldiazenyl C₁₅H₁₆ClN₃O₂ 317.76 Azo-linked derivative; potential bioactivity

Key Structural and Functional Insights

Substituent Effects on Lipophilicity: Halogenated derivatives (e.g., bromo, iodo) exhibit increased molecular weight and lipophilicity compared to hydroxyl or methoxy groups. For instance, the diiodo analog (433.0 g/mol) is ~2.2× heavier than Levodopa (197.2 g/mol), likely enhancing membrane permeability but reducing aqueous solubility .

Bulky substituents (e.g., cyclopentyloxy, phenyldiazenyl) may sterically hinder interactions with enzymes or transporters.

Pharmacological Relevance :

  • Levodopa’s 3,4-dihydroxyphenyl group is critical for dopamine biosynthesis, while halogenated analogs (e.g., 4-bromo) are often used as probes for structure-activity relationship (SAR) studies .
  • Methoxy and hydroxy groups (e.g., 4-hydroxy-3-methoxyphenyl) enhance polarity, influencing solubility and metabolic pathways like glucuronidation .

Notes

Safety and Handling : Halogenated compounds (e.g., diiodo derivatives) require stringent safety protocols due to toxicity and environmental persistence .

Synthetic Considerations : Bulky substituents like cyclopentyloxy may necessitate protective group strategies (e.g., tert-butoxycarbonyl in ) to prevent steric interference during synthesis .

Biological Compatibility : Polar substituents (e.g., hydroxy, methoxy) improve solubility but may reduce bioavailability, as observed in ’s hydrochloride salt formulation .

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